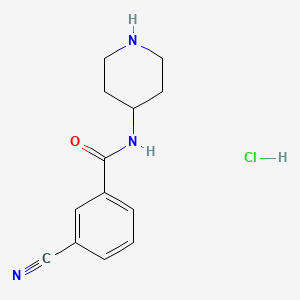

盐酸 3-氰基-N-哌啶-4-基-苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride is a compound that can be associated with a class of benzamide derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives and their synthesis, molecular structures, and chemical properties, which can provide insights into the analysis of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride.

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the provided literature. For instance, a series of N-(Pyridin-3-yl)benzamides was synthesized and evaluated for their inhibitory potential against human enzymes . Another study describes the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions . Although these methods do not directly apply to the synthesis of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride, they suggest that similar synthetic routes could be employed, such as acylation reactions of appropriate amines.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their function and interaction with biological targets. The solid-state properties of some benzamide derivatives were revealed by X-ray single crystallography, providing insights into their three-dimensional conformations . Understanding the molecular structure is essential for predicting the reactivity and interaction of 3-Cyano-N-piperidin-4-yl-benzamide hydrochloride with biological molecules.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from their interactions with various biological targets. For example, N-(Pyridin-3-yl)benzamides were found to be selective inhibitors of human aldosterone synthase (CYP11B2), indicating a specific chemical interaction between the benzamide moiety and the enzyme . Additionally, the colorimetric sensing behavior of certain benzamide derivatives towards fluoride anions suggests that these compounds can undergo specific chemical reactions in the presence of certain analytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The study involving colorimetric sensing of fluoride anions demonstrates how the introduction of specific functional groups can lead to observable changes in physical properties, such as color transitions . These properties are important for the practical applications of benzamide derivatives, including their use as sensors or therapeutic agents.

科学研究应用

DNA 结合和细胞染色应用Hoechst 33258 及其类似物(包括苯甲酰胺衍生物)因其与双链 B-DNA 小沟结合的能力而广为人知,表现出对富含 AT 序列的特异性。此特性已在各种科学应用中得到利用,尤其是在细胞生物学中用于染色体和细胞核染色,以及在流式细胞术中用于分析细胞核 DNA 含量值。Hoechst 衍生物作为药物设计的基石化合物,为 DNA 序列识别和结合机制提供了见解。这些化合物的多功能性延伸到它们作为射线防护剂和拓扑异构酶抑制剂的用途,突出了它们在合理药物设计和分子生物学研究中的潜力 (Issar & Kakkar, 2013).

促动力剂开发西沙必利是一种与甲氧氯普胺在化学上相关的取代哌啶基苯甲酰胺,代表了苯甲酰胺衍生物的另一个应用领域。作为一种促动力剂,西沙必利通过促进肠道中乙酰胆碱的释放来增强胃肠道动力。其特异性和无中枢抑制作用或抗多巴胺能作用突出了苯甲酰胺衍生物在解决胃肠动力障碍方面的治疗潜力。此类化合物已显示出在改善反流性食管炎等疾病的症状和愈合率方面的功效,展示了苯甲酰胺衍生物在胃肠病学中的临床意义 (McCallum et al., 1988).

抗精神病药研究苯并异噻唑类抗精神病药卢拉西酮的开发和研究突出了苯甲酰胺衍生物在精神药物中的作用。卢拉西酮具有独特的药效学特征,在治疗精神病和重性情感障碍方面有效,例证了苯甲酰胺衍生物在精神健康治疗中的影响。与其他抗精神病药相比,它获得了用于治疗精神分裂症的监管批准,并且代谢副作用的风险较低,强调了苯甲酰胺类化合物在解决复杂精神疾病方面的治疗价值和持续的研究潜力 (Pompili et al., 2018).

趋化因子受体拮抗剂苯甲酰胺衍生物也因其通过抑制趋化因子受体(如 CCR3)来治疗过敏性疾病的潜力而受到探索。小分子拮抗剂(包括联哌啶和哌嗪衍生物)的开发突出了苯甲酰胺化合物在调节免疫反应中的战略作用。这些拮抗剂据报道具有与 CCR3 结合和抑制嗜酸性粒细胞趋化作用的功效,突出了苯甲酰胺衍生物在管理哮喘和变应性鼻炎等疾病方面的治疗前景,反映了这些化合物在免疫学和变态反应研究中的更广泛适用性 (Willems & IJzerman, 2009).

属性

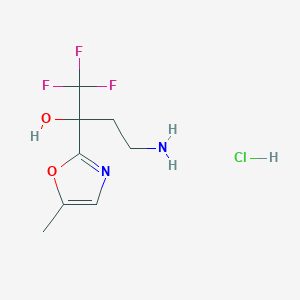

IUPAC Name |

3-cyano-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c14-9-10-2-1-3-11(8-10)13(17)16-12-4-6-15-7-5-12;/h1-3,8,12,15H,4-7H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGXKNABFCYOTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CC(=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-N-piperidin-4-yl-benzamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2525884.png)

![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2525894.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B2525899.png)

![4-(6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)benzenol](/img/structure/B2525902.png)

![N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525904.png)